cis-Decahydronaphthalene-d18

Overview

Description

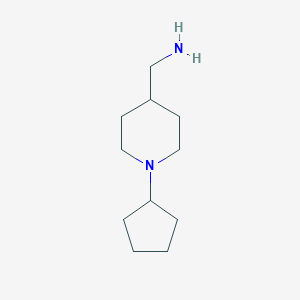

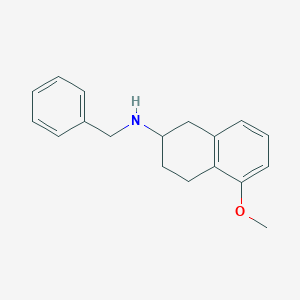

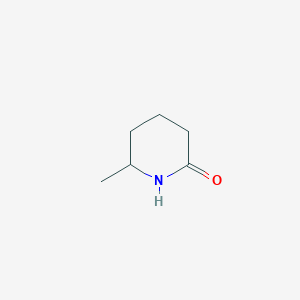

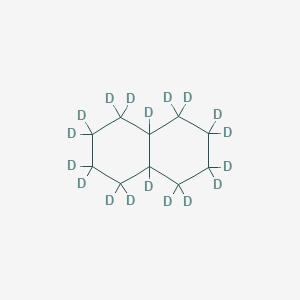

Cis-Decahydronaphthalene-d18, also known as cis-Decalin-d18, is a non-standard isotope with the molecular formula C10D18 . It is used as an industrial solvent for resins and fuel additives .

Synthesis Analysis

Cis-Decahydronaphthalene-d18 can be prepared by the complete catalytic hydrogenation of naphthalene or tetralin . It has also been used as a liquid phase to study the reaction rate of hydrogenation of cyclohexene in the presence of a Pd–Al/biomorphic carbon catalyst .Molecular Structure Analysis

The molecule has an average mass of 156.361 Da and a monoisotopic mass of 156.253830 Da . It has two defined stereocentres .Chemical Reactions Analysis

While specific chemical reactions involving cis-Decahydronaphthalene-d18 are not detailed in the search results, it’s worth noting that decahydronaphthalene, a similar compound, has been used to study the reaction rate of hydrogenation of cyclohexene in the presence of a Pd–Al/biomorphic carbon catalyst .Physical And Chemical Properties Analysis

Cis-Decahydronaphthalene-d18 has a density of 0.9±0.1 g/cm3, a boiling point of 190.9±7.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.2 mmHg at 25°C . Its enthalpy of vaporization is 41.0±0.8 kJ/mol, and it has a flash point of 57.2±0.0 °C . The refractive index is 1.470, and it has a molar refractivity of 44.2±0.3 cm3 .Scientific Research Applications

1. Influence on Dynamic Viscosity and Density

cis-Decahydronaphthalene (cis-decalin), which has a stereoisomeric molecular configuration, displays unique physical properties. A study by Zéberg-Mikkelsen et al. (2003) focused on the effects of stereoisomerism on dynamic viscosity and density, revealing that the viscosity of cis-decalin is higher than that of its trans isomer, primarily due to its twisted structure. Additionally, cis-decalin has a density approximately 3% higher than trans-decalin, underscoring the significant impact of molecular configuration on physical properties (Zéberg-Mikkelsen et al., 2003).

2. Formation of Highly Stable Glasses

In a study by Whitaker et al. (2013), the ability of cis-decalin to form highly stable glasses was investigated. Using AC nanocalorimetry, they measured the reversing heat capacity of vapor-deposited glasses of cis-decalin, noting that these glasses exhibited low heat capacity and high kinetic stability compared to liquid-cooled glass. This study highlighted the potential of cis-decalin in creating ultrastable glass for various applications (Whitaker et al., 2013).

3. Role in Diesel Surrogate Compounds

Mengyuan Wang and colleagues (2018) conducted a study on the autoignition characteristics of trans-decalin, a compound closely related to cis-decalin. This research is crucial for understanding the chemical kinetics of surrogate components representing two-ring naphthenes in transportation fuels. The findings contribute to the development of surrogate models for fuels, highlighting the relevance of cis-decalin in fuel research (Wang et al., 2018).

4. Bacterial Degradation of cis-Decalin

A study by Vitale and Viale (1994) demonstrated the ability of a bacterial community to degrade cis-decalin. They isolated strains of Pseudomonas that could degrade cis-decalin in the presence of n-decane, shedding light on the biodegradation potential of cis-decalin and its environmental implications (Vitale & Viale, 1994).

5. Zeolite-Catalyzed Conformational Isomerization

Research by Lai and Song (1996) explored the zeolite-catalyzed conformational isomerization of cis-decahydronaphthalene to trans-DeHN. Their findings indicated that certain zeolite catalysts could effectively facilitate this isomerization, offering insights into potential industrial applications for modifying the structure of compounds like cis-decalin (Lai & Song, 1996).

properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBZCPXTIHJBJL-XRRAJICISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Decahydronaphthalene-d18 | |

CAS RN |

28788-42-3, 80997-90-6 | |

| Record name | Decahydronaphthalin-D22 (Gemisch der cis-trans-Isomeren) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Decahydronaphthalene-d18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.